The synthesis of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one can be achieved through several methods. A common approach involves a one-pot multicomponent reaction using electron-rich amino heterocycles, aldehydes, and acyl acetonitriles in the presence of an ionic liquid catalyst such as triethylammonium hydrogen sulfate. This method has shown high yields (up to 94%) under solvent-free conditions at elevated temperatures (60 °C) and is notable for its simplicity and efficiency .
Another synthetic route includes the reaction of substituted pyridines with appropriate aldehydes under reflux conditions in organic solvents like acetic acid or dimethylformamide. This method typically requires longer reaction times (up to 10 hours) but allows for the introduction of various substituents on the aromatic rings, enhancing the diversity of the resulting compounds .
The molecular structure of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one features a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The compound's structure can be represented as follows:
Key structural data include:
2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions typical for heterocycles. These include:
The reactivity profile indicates its potential utility in synthesizing more complex pharmaceutical agents .
The mechanism of action for compounds like 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. Studies suggest that derivatives of this compound may inhibit certain kinases or interfere with cellular signaling pathways related to cancer proliferation.
For example, some derivatives have shown antiproliferative effects against various cancer cell lines by inducing apoptosis or cell cycle arrest. The precise mechanism often involves binding to active sites or allosteric sites on target proteins, leading to altered activity .
The physical and chemical properties of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one are critical for understanding its behavior in biological systems:
These properties influence its formulation as a drug candidate and its bioavailability when administered .
The applications of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one are primarily found in medicinal chemistry:
Pyrido[2,3-d]pyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds in drug discovery due to their structural resemblance to naturally occurring purines and their versatile pharmacological profiles. These bicyclic frameworks, formed by the fusion of pyridine and pyrimidine rings, constitute an essential pharmacophore in medicinal chemistry, particularly in oncology research. Their molecular architecture allows for diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The global significance of these scaffolds is underscored by the urgent need for novel anticancer agents to address cancer's status as a leading cause of mortality worldwide, with approximately 10 million cancer-related fatalities recorded in 2020 alone [2] [5]. The structural similarity to quinazoline-based FDA-approved drugs like gefitinib and erlotinib further elevates the therapeutic interest in pyrido[2,3-d]pyrimidine derivatives as promising alternatives to overcome limitations of existing therapies [2].
The 2-styrylpyrido(2,3-d)pyrimidin-4(3H)-one derivative (molecular formula: C₁₅H₁₁N₃O; molecular weight: 249.27 g/mol) exhibits distinctive structural features that enhance its drug discovery potential. The core consists of a pyrido[2,3-d]pyrimidin-4(3H)-one system featuring a fused bicyclic structure where the pyrimidine ring is annelated with the pyridine ring at the 2,3-position. This arrangement creates an electron-deficient system that facilitates interactions with biological targets through hydrogen bond acceptance at the carbonyl oxygen (position 4) and ring nitrogen atoms (N1 and N3) . The conjugated styryl moiety [(E)-2-phenylethenyl] at position 2 introduces significant planarity and extends the π-electron system, enhancing DNA intercalation potential and interactions with hydrophobic enzyme pockets [4].
The stereoelectronic properties of the styryl group substantially influence molecular reactivity and biological activity. This substituent enables electrophilic aromatic substitution at the ortho and para positions of the phenyl ring, nucleophilic addition at the β-carbon of the vinyl bridge, and participation in cycloaddition reactions. Computational studies predict a collision cross section (CCS) of 156.7 Ų for the protonated molecule ([M+H]⁺), indicating moderate molecular flexibility [4]. The styryl group's configuration (E-isomer) is stabilized through conjugation with the heterocyclic system, as evidenced by the isomeric SMILES notation (C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2) [4]. This molecular architecture positions the compound as a versatile scaffold for structural diversification to optimize pharmacological properties.
Table 1: Key Molecular Properties of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₁N₃O | Balanced molecular weight for drug-likeness |
| Molecular Weight | 249.27 g/mol | Favorable for oral bioavailability |
| IUPAC Name | 2-[(E)-2-phenylethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one | Precise chemical identification |
| CAS Number | 101204-96-0 | Unique identifier for chemical sourcing |
| Hydrogen Bond Acceptors | 4 (N3, O4, N1, N3) | Enhanced target binding capacity |
| Predicted CCS ([M+H]⁺) | 156.7 Ų | Moderate molecular flexibility |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C(=O)N2 | Standardized structural representation |
The synthetic exploration of styryl-substituted heterocycles dates to mid-20th century investigations into vinylogous amidine systems, with pyrido[2,3-d]pyrimidine chemistry emerging as a distinct field in the 1990s. Early synthetic approaches relied on multistep condensation strategies, exemplified by Grivsky's pioneering synthesis of piritrexim (a pyrido[2,3-d]pyrimidine antitumor agent) through a laborious sequence involving condensation of 2,4,6-triaminopyrimidine with ethyl-acetyl-(2,5-dimethoxyphenyl)propionate followed by dehydrogenation [2]. Kisliuk's 1993 methodology established a foundation for C6-functionalization via reductive amination of 6-aminopyrido[2,3-d]pyrimidine precursors with aromatic aldehydes, a strategy adaptable for styryl introduction [2]. Queener's subsequent work expanded this approach to create lipophilic dihydrofolate reductase inhibitors featuring benzyl substituents, demonstrating the pharmacological advantages of aromatic C6 substitutions [2].
The development of styryl-functionalized derivatives accelerated with the discovery that extended conjugation enhances kinase inhibition. Blankley's synthesis of 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one derivatives established a versatile pathway involving DIBAL-H reduction of cyano groups to aldehydes followed by Knoevenagel-type condensations with activated methylene compounds [2]. This methodology proved adaptable for styryl introduction using phenylacetonitrile derivatives. Contemporary strategies have shifted toward efficient one-pot multi-component reactions and solid-phase syntheses, significantly improving accessibility to structurally diverse styrylpyrido[2,3-d]pyrimidin-4(3H)-one libraries [8]. These advances have facilitated comprehensive structure-activity relationship (SAR) studies, particularly in anticancer research where the styryl moiety's role in enhancing target affinity and cellular penetration has been systematically optimized.
Table 2: Evolution of Synthetic Strategies for Styrylpyrido[2,3-d]pyrimidin-4(3H)-ones
| Era | Synthetic Approach | Key Features | Limitations |
|---|---|---|---|
| 1990s | Multistep condensation (Grivsky, Kisliuk) | RANEY® Ni reduction; reductive amination | Low yields (30-45%); complex purification |
| Early 2000s | Aldehyde condensation (Blankley) | DIBAL-H reduction; Knoevenagel condensation | Moderate stereoselectivity |
| 2010-2020 | Transition metal-catalyzed coupling | Suzuki-Miyaura arylation; Heck vinylation | Catalyst costs; functional group incompatibility |
| Present | One-pot multi-component reactions | Atom economy; high yields (>75%); green conditions | Limited structural diversity in some protocols |
2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one derivatives have emerged as privileged scaffolds for modulating key oncological targets due to their ability to competitively bind ATP sites and allosteric pockets in kinases. The extended π-system conferred by the styryl group enhances interactions with hydrophobic regions of tyrosine kinases (e.g., BCR-ABL, FGFRs) and serine/threonine kinases (e.g., CDKs, mTOR), disrupting phosphorylation cascades critical for cancer proliferation and survival [2] [5]. Molecular docking studies suggest that the planar configuration facilitates intercalation-like binding with the styryl phenyl ring occupying a deep hydrophobic cleft adjacent to the ATP-binding site, while the pyridopyrimidinone core forms essential hydrogen bonds with kinase hinge residues [5]. This binding mode mimics type II kinase inhibitors, stabilizing inactive kinase conformations and enhancing selectivity.
Beyond kinase inhibition, these derivatives demonstrate potent interference with folate metabolism through dihydrofolate reductase (DHFR) inhibition. The styryl modification enhances membrane permeability and enables selective uptake in tumor cells, leveraging the enhanced permeability and retention (EPR) effect. Structure-activity relationship analyses reveal that electron-donating substituents (e.g., p-methoxy) on the styryl phenyl ring significantly boost antiproliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231), while meta-substituted electron-withdrawing groups (e.g., m-fluoro) enhance activity in colorectal carcinoma models (HCT-116) [6]. These derivatives trigger apoptosis via mitochondrial pathways, evidenced by caspase-3/7 activation and PARP cleavage, and induce G1/S cell cycle arrest by downregulating cyclin D1 and CDK4/6 expression [5]. Recent innovations include developing bifunctional derivatives where the styryl group serves as a linker to conjugate tumor-targeting moieties (e.g., folate, biotin), enhancing tumor-specific delivery while retaining the core's inhibitory pharmacophore.
Table 3: Structure-Activity Relationship Features of 2-Styryl Derivatives
| Structural Feature | Biological Consequence | Therapeutic Implications |
|---|---|---|
| Unsubstituted styryl | Moderate kinase inhibition (IC₅₀ ≈ 1-10 μM) | Broad-spectrum antiproliferative activity |
| Para-methoxystyryl | Enhanced DHFR inhibition (IC₅₀ ≈ 0.2-0.5 μM) | Potency against folate-dependent cancers |
| Meta-fluorostyryl | Improved selectivity for CDK4/6 | Reduced off-target effects in melanoma models |
| Ortho-hydroxystyryl | Metal chelation capacity; ROS generation | Pro-oxidant cytotoxic mechanisms |
| Extended vinylogues | Increased DNA intercalation potential | Topoisomerase inhibition; p53 activation |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8